molecular formula C10H14 B14639186 1,2-Diethenylcyclohex-1-ene CAS No. 53081-66-6

1,2-Diethenylcyclohex-1-ene

Cat. No.: B14639186
CAS No.: 53081-66-6
M. Wt: 134.22 g/mol
InChI Key: GJFJVJVPASAWPR-UHFFFAOYSA-N
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Description

1,2-Diethenylcyclohex-1-ene is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two ethenyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of ethenyl halides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes using transition metal catalysts. These catalysts facilitate the addition of ethenyl groups to the cyclohexene ring, often under high-pressure and high-temperature conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups using hydrogenation catalysts like palladium on carbon.

    Substitution: The ethenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted cyclohexenes.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products

    Oxidation: Epoxides, diols

    Reduction: Ethyl-substituted cyclohexenes

    Substitution: Various substituted cyclohexenes depending on the nucleophile used

Scientific Research Applications

1,2-Diethenylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive ethenyl groups.

Mechanism of Action

The mechanism of action of 1,2-Diethenylcyclohex-1-ene involves its reactive ethenyl groups, which can undergo various chemical transformations. These transformations often involve the formation of reactive intermediates such as carbocations or radicals, which then participate in further reactions to form the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexene: Similar structure but with methyl groups instead of ethenyl groups.

    Cyclohexene: The parent compound without any substituents.

    1,2-Diethylcyclohex-1-ene: Similar structure with ethyl groups instead of ethenyl groups.

Uniqueness

1,2-Diethenylcyclohex-1-ene is unique due to its ethenyl substituents, which provide additional reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

53081-66-6

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2-bis(ethenyl)cyclohexene

InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2

InChI Key

GJFJVJVPASAWPR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(CCCC1)C=C

Origin of Product

United States

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